2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)-
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Overview
Description
2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)-: is a heterocyclic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are found in various natural products. This specific compound is characterized by its unique structure, which includes a furanone ring substituted with a hexynyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-hexynyl)-5-methyl-2(5H)-furanone can be achieved through multi-component reactions. One common method involves the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good results.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of cost-effective and environmentally friendly catalysts is crucial for industrial applications. The development of green chemistry approaches, such as using recyclable catalysts and minimizing waste, is also a focus in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the furanone ring into more saturated compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the furanone ring.
Common Reagents and Conditions:
Oxidation: Atomic chlorine in the presence of oxygen.
Reduction: Hydrogenation using catalysts like Pd/C.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: Formic acid, maleic acid, phosgene.
Reduction: Saturated furanone derivatives.
Substitution: Functionalized furanone derivatives.
Scientific Research Applications
Chemistry: 2(5H)-Furanone derivatives are valuable intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules.
Biology: These compounds exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: Due to their biological activities, furanone derivatives are explored for potential therapeutic applications, such as antiviral agents and anti-inflammatory drugs.
Industry: In the industrial sector, furanone derivatives are used in the synthesis of fine chemicals and pharmaceuticals. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)- involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
5-Hydroxy-2(5H)-furanone: Known for its high reactivity and use in organic synthesis.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): An important aroma chemical with attractive flavor properties.
Uniqueness: 2(5H)-Furanone, 3-(5-hexynyl)-5-methyl-, (5S)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
193948-90-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-4-hex-5-ynyl-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h1,8-9H,4-7H2,2H3/t9-/m0/s1 |
InChI Key |
AJJJJAKNETUBKK-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)O1)CCCCC#C |
Canonical SMILES |
CC1C=C(C(=O)O1)CCCCC#C |
Origin of Product |
United States |
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